Welcome to the BenchChem Online Store!
molecular formula C22H36O4 B8368707 Diethyl farnesylmalonate

Diethyl farnesylmalonate

Cat. No. B8368707
M. Wt: 364.5 g/mol
InChI Key: QUUZZWDEXJOMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04028385

Procedure details

Then, 501 g of farnesyl bromide as mentioned above and 285 g of diethyl malonate in 1,500 ml of ethanol were subjected to a condensation reaction in the presence of 37.1 g of metallic sodium. The reaction mixture was poured into water and extracted with ether. The organic layer was dried over anhydrous sodium sulfate. After removing the solvent, the residue was fractionated in vacuo to give 378 g of diethyl farnesylmalonate, b.p. 155° - 160° C. (0.2 mmHg). This product was saponified and decarboxylated in 1,000 ml of ethanol with 204 g of potassium hydroxide. The reaction mixture was neutralized with hydrochloric acid and extracted with ether. After removing the solvent, the residue was fractionated in vacuo to give 218 g of farnesylacetic acid, b.p. 142° - 150° C. (0.2 mmHg). The gas chromatographic analysis using 5% of polyethylene glycol 20 M (PGE-20M. for short) on kieselguhr (60- 80 mesh) at 180° C. of the column temperature, indicated that the substance was a mixture of stereo-isomers, 16% of Δ4,8 -cis-isomer, 48% of Δ4 -cis-Δ 8 -trans- and Δ4 -trans-Δ 8 -cis-isomers, and 36% of Δ4 -trans-Δ 8 -trans-isomer. By further fractionation through a rectifying column with 40 theoretical plates, was obtained 56.5 g of Δ4,8 -trans-farnesylacetic acid, b.p. 147° - 149° C. (0.2 mmHg). This showed that the Δ4,8 -trans-isomer was recovered in a yield of 72% based on the amount contained in the mixture. Subsequently, 150 g of farnesylacetic acid, which was obtained as the first distillate, was isomerized by heating with 0.15 g of acetylacetonatoruthenium RU (AA)3 at 200° C. in a nitrogenous atmosphere. By gas chromatographic analysis, the ratio of Δ4,8 -cis-isomer, Δ4 -cis-Δ 8 -trans-isomer+ Δ4 -trans-Δ 8 -cis-isomer and Δ4,8 -trans-isomer was 23.3:69.7:7.0 in the starting farnesylacetic acid and was 17.7:52.9:29.4 after isomerization.
Quantity
501 g
Type
reactant
Reaction Step One
Quantity
285 g
Type
reactant
Reaction Step Two
Quantity
37.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH:2]=[C:3]([CH2:5][CH2:6][CH:7]=[C:8]([CH2:10][CH2:11][CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:9])[CH3:4].[C:17]([O:25][CH2:26][CH3:27])(=[O:24])[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20].[Na].O>C(O)C>[CH2:1]([CH:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:17]([O:25][CH2:26][CH3:27])=[O:24])[CH:2]=[C:3]([CH2:5][CH2:6][CH:7]=[C:8]([CH2:10][CH2:11][CH:12]=[C:13]([CH3:15])[CH3:14])[CH3:9])[CH3:4] |^1:27|

Inputs

Step One
Name
Quantity
501 g
Type
reactant
Smiles
C(C=C(C)CCC=C(C)CCC=C(C)C)Br
Step Two
Name
Quantity
285 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
37.1 g
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C=C(C)CCC=C(C)CCC=C(C)C)C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 378 g
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.